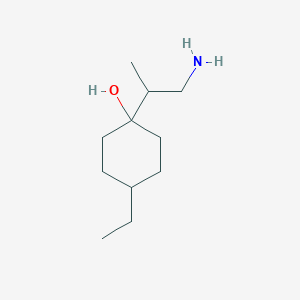
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-ethylcyclohexanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexane.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, modulating signaling pathways and influencing physiological responses.
類似化合物との比較
1-Aminopropan-2-ol: Shares the aminopropyl side chain but lacks the cyclohexane ring and ethyl group.
4-Ethylcyclohexanol: Contains the cyclohexane ring and ethyl group but lacks the aminopropyl side chain.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(1-aminopropan-2-yl)-4-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(13,7-5-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
VEBLAPLKHBTEKW-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


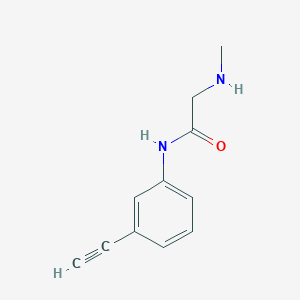
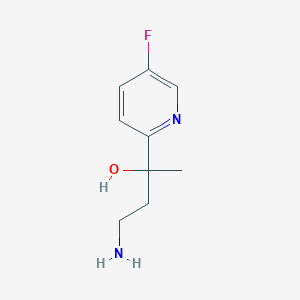
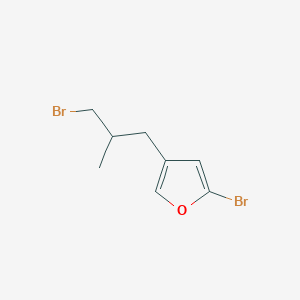

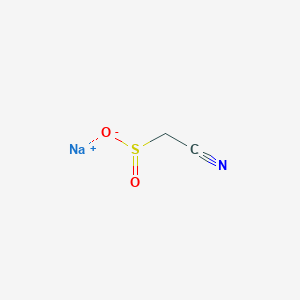

![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
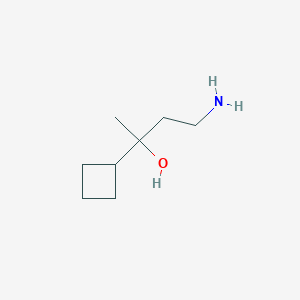

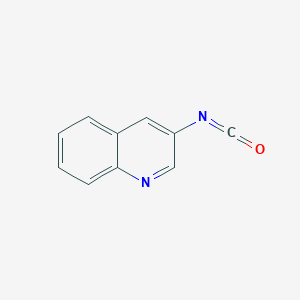
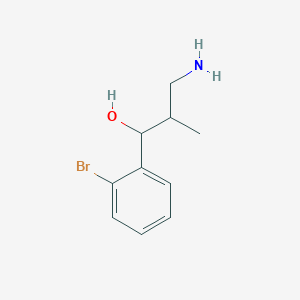
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)

